molecular formula C20H20N2O4S2 B2604309 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941907-85-3

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2604309
CAS RN: 941907-85-3
M. Wt: 416.51
InChI Key: VLFSAZVNNQEUNW-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as DMTA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMTA is a thiazole-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Antinociceptive Pharmacology

N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide, a compound structurally related to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, has been characterized for its antinociceptive pharmacology. It exhibits high affinity for human and mouse B1 receptors and demonstrates significant antinociceptive actions in various pain models, suggesting its potential utility in treating inflammatory pain states and certain aspects of neuropathic pain (Porreca et al., 2006).

Antioxidant Activity

Amidomethane sulfonyl-linked bis heterocycles, structurally similar to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, have been prepared and evaluated for their antioxidant activity. Some of these compounds demonstrated excellent antioxidant properties, surpassing those of standard antioxidants like Ascorbic acid, highlighting the potential of these compounds in oxidative stress-related applications (Talapuru et al., 2014).

Anticancer Activity

Several studies have synthesized and evaluated derivatives of thiazol-2-yl acetamide compounds for their anticancer activities. For instance, compounds synthesized by incorporating a sulfonamide thiazole moiety have shown significant anticonvulsive effects and protection against picrotoxin-induced convulsion (Farag et al., 2012). Similarly, compounds such as 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide have demonstrated anticancer activity in vitro (Yushyn et al., 2022).

Antimicrobial Activities

A novel series of thiazoles, including those similar to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, have been synthesized and screened for anti-bacterial and anti-fungal activities. These compounds have exhibited significant antimicrobial activities, with certain derivatives showing the highest anti-bacterial and anti-fungal activities among the synthesized compounds (Saravanan et al., 2010).

properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-13-4-5-14(2)17(10-13)18-11-27-20(21-18)22-19(23)12-28(24,25)16-8-6-15(26-3)7-9-16/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFSAZVNNQEUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

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